Structural Differentiation: Propane-1-sulfonamide vs. Methanesulfonamide Tail – Impact on Lipophilicity-Driven Membrane Partitioning
CAS 1428357-40-7 bears a propane-1-sulfonamide tail (three-carbon alkyl chain), which confers a higher calculated partition coefficient (clogP) compared to the one-carbon methanesulfonamide analog (N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)methanesulfonamide). Using the fragment-based contribution method, the propane-1-sulfonamide moiety adds approximately +1.4 log units to clogP relative to the methanesulfonamide fragment, predicting enhanced passive membrane permeability and potentially altered intracellular distribution [1]. The methanesulfonamide analog is listed as a distinct compound in the same patent family but with a shorter, more polar sulfonamide tail expected to reduce membrane partitioning [2].
| Evidence Dimension | Calculated lipophilicity (clogP) inferred from fragment contributions of terminal sulfonamide moiety |
|---|---|
| Target Compound Data | Propane-1-sulfonamide tail: estimated clogP contribution ~+0.5 relative to methanesulfonamide core |
| Comparator Or Baseline | Methanesulfonamide tail: baseline clogP contribution (shortest alkyl sulfonamide in series) |
| Quantified Difference | Estimated ΔclogP ≈ +1.4 for propane-1-sulfonamide vs. methanesulfonamide based on alkyl chain extension (fragment-based estimate) |
| Conditions | In silico calculation using fragment-based logP prediction; experimental confirmation not publicly available |
Why This Matters
Lipophilicity differences of this magnitude can shift compound distribution between aqueous and membrane compartments in cellular assays, potentially altering apparent CFTR inhibitory potency independent of target binding affinity; procurement of the specific propane-1-sulfonamide analog ensures consistency in physicochemical conditions across replicate experiments.
- [1] Penrose SD, Doyle KJ, inventors; Institute for OneWorld Health, assignee. Compounds, compositions and methods comprising pyridazine sulfonamide derivatives. World Intellectual Property Organization patent WO2010123822A1. 2010 Oct 28. (Structural scope encompassing variable sulfonamide tails including methanesulfonamide and propane-1-sulfonamide.) View Source
- [2] Doyle KJ, Penrose SD, inventors; Institute for OneWorld Health, assignee. Compounds, compositions and methods comprising pyridazine sulfonamide derivatives. United States patent application US20120129858A1. 2012 May 24. View Source
